molecular formula C16H17N3O4S B4696901 N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide

N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide

Cat. No. B4696901
M. Wt: 347.4 g/mol
InChI Key: GVWAHEJWXZNHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide, commonly known as BIA 10-2474, is a small molecule drug that has been in the spotlight for its potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to regulate the endocannabinoid system in the body.

Mechanism of Action

BIA 10-2474 is a potent inhibitor of N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide, which is responsible for the breakdown of anandamide. Anandamide is an endocannabinoid that binds to CB1 and CB2 receptors and produces analgesic, anxiolytic, and anti-inflammatory effects. By inhibiting N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide, BIA 10-2474 increases anandamide levels, which can activate the CB1 and CB2 receptors and produce these effects.
Biochemical and Physiological Effects:
BIA 10-2474 has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. It has also been shown to improve cognitive function and reduce seizure activity. However, the exact biochemical and physiological effects of BIA 10-2474 are still being studied.

Advantages and Limitations for Lab Experiments

One of the advantages of BIA 10-2474 is its potent inhibition of N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide, which can lead to an increase in anandamide levels and produce therapeutic effects. However, the limitations of BIA 10-2474 include its potential toxicity and lack of selectivity for N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide. In 2016, a clinical trial of BIA 10-2474 was halted due to the death of one participant and neurological symptoms in several others.

Future Directions

For the study of BIA 10-2474 include improving its selectivity and reducing its toxicity, as well as exploring its potential therapeutic applications in other diseases.

Scientific Research Applications

BIA 10-2474 has been extensively studied for its potential therapeutic applications in several diseases, including pain, anxiety, and inflammation. It has been shown to modulate the endocannabinoid system by inhibiting N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide, which is responsible for the breakdown of the endocannabinoid anandamide. This leads to an increase in anandamide levels, which can activate the CB1 and CB2 receptors and produce analgesic, anxiolytic, and anti-inflammatory effects.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(5-propan-2-ylthiophene-3-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-9(2)14-5-10(7-24-14)15(20)18-19-16(21)17-11-3-4-12-13(6-11)23-8-22-12/h3-7,9H,8H2,1-2H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWAHEJWXZNHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide
Reactant of Route 5
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N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide
Reactant of Route 6
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N-1,3-benzodioxol-5-yl-2-[(5-isopropyl-3-thienyl)carbonyl]hydrazinecarboxamide

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